molecular formula C15H15NO3 B2464315 2-(4-methoxyphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 43069-60-9

2-(4-methoxyphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B2464315
CAS RN: 43069-60-9
M. Wt: 257.289
InChI Key: MMHYVLMORSICGB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are likely to be influenced by its complex structure .

Scientific Research Applications

Phosphodiesterase and Serotonin Receptor Affinity

Isoindole-1,3-dione derivatives have been investigated for their potential as antipsychotics, particularly targeting phosphodiesterase 10A (PDE10A) and serotonin receptors. A study by Czopek et al. (2020) synthesized a series of compounds from 4-methoxy-1H-isoindole-1,3(2H)-dione, revealing that certain derivatives exhibit significant PDE10A-inhibiting properties and affinity for 5-HT1A and 5-HT7 receptors. These findings suggest potential applications in developing new treatments for psychiatric disorders (Czopek et al., 2020).

Structural Analysis

Isoindoline-1,3-dione derivatives have also been analyzed for their crystal and molecular structures. Duru et al. (2018) synthesized 2-(4-ethoxyphenyl)isoindoline-1,3-dione and characterized its structure using X-ray single-crystal diffraction. The study provides valuable insights into the compound's molecular arrangement and interactions, which are crucial for understanding its chemical behavior and potential applications in material science (Duru et al., 2018).

Tubulin Polymerization Inhibition

Methoxy-substituted derivatives of isoindole have been evaluated for their ability to inhibit tubulin polymerization, a mechanism relevant to the development of anticancer agents. A study highlighted the cytostatic activity of these compounds in human breast cancer cells, indicating their potential in cancer research (Gastpar et al., 1998).

Photophysical Properties

The photophysical properties of isoindole derivatives have been extensively studied, with implications for the development of fluorescent materials. Deshmukh and Sekar (2015) explored the excited-state intramolecular proton transfer (ESIPT) chromophores derived from isoindole, revealing their potential as fluorescent dyes with applications in sensing and imaging (Deshmukh & Sekar, 2015).

Novel Synthesis Approaches

Research on isoindole-1,3-diones also focuses on novel synthesis methods to access structurally diverse derivatives with various applications. Mane, Katagi, and Melavanki (2019) reported the synthesis of novel acridin-isoindoline-1,3-dione derivatives, examining their photophysical and thermal properties. Such studies contribute to the development of new materials with potential optoelectronic applications (Mane et al., 2019).

Safety and Hazards

Without specific information on this compound, it’s difficult to provide accurate safety and hazard information .

Future Directions

Given the lack of information on this compound, future research could focus on its synthesis, characterization, and potential applications .

properties

IUPAC Name

2-(4-methoxyphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-19-11-8-6-10(7-9-11)16-14(17)12-4-2-3-5-13(12)15(16)18/h2-3,6-9,12-13H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHYVLMORSICGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3CC=CCC3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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